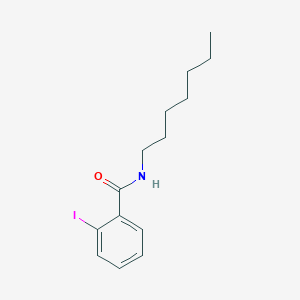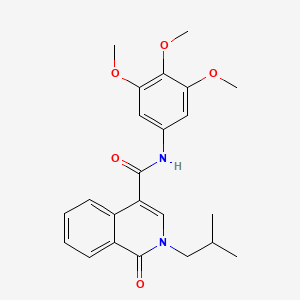![molecular formula C17H23N5O B11029857 N-[5-(2-methylcyclohexyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]-1,3-benzoxazol-2-amine](/img/structure/B11029857.png)
N-[5-(2-methylcyclohexyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]-1,3-benzoxazol-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[5-(2-methylcyclohexyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]-1,3-benzoxazol-2-amine is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure combining a benzoxazole ring with a triazine moiety, which is further substituted with a 2-methylcyclohexyl group. The intricate arrangement of these functional groups imparts specific chemical properties and reactivity to the compound.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(2-methylcyclohexyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]-1,3-benzoxazol-2-amine typically involves multiple steps:
Formation of the Benzoxazole Ring: The benzoxazole ring can be synthesized through the cyclization of o-aminophenol with carboxylic acids or their derivatives under acidic conditions.
Synthesis of the Triazine Ring: The triazine ring is generally formed by the reaction of cyanuric chloride with amines. In this case, the intermediate triazine compound is further reacted with 2-methylcyclohexylamine.
Coupling of Benzoxazole and Triazine Rings: The final step involves coupling the benzoxazole ring with the triazine intermediate under controlled conditions, often using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes scaling up the reactions, optimizing reaction times and temperatures, and employing efficient purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
N-[5-(2-methylcyclohexyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]-1,3-benzoxazol-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of hydroxylated derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can reduce specific functional groups within the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the triazine ring, where chlorine atoms can be replaced by nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.
Major Products
Oxidation: Hydroxylated derivatives of the original compound.
Reduction: Reduced forms of the triazine or benzoxazole rings.
Substitution: Substituted triazine derivatives with various functional groups.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, N-[5-(2-methylcyclohexyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]-1,3-benzoxazol-2-amine is studied for its unique reactivity and potential as a building block for more complex molecules. Its ability to undergo various chemical reactions makes it valuable in synthetic organic chemistry.
Biology
In biological research, this compound may be explored for its potential interactions with biological macromolecules. Its structural features suggest it could act as a ligand for certain proteins or enzymes, making it a candidate for drug discovery and development.
Medicine
In medicine, the compound’s potential pharmacological properties are of interest. Researchers may investigate its efficacy and safety as a therapeutic agent for various diseases, particularly those involving targets within the triazine or benzoxazole pathways.
Industry
Industrially, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties. Its stability and reactivity make it suitable for various industrial applications.
Mecanismo De Acción
The mechanism of action of N-[5-(2-methylcyclohexyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]-1,3-benzoxazol-2-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The triazine and benzoxazole rings are known to interact with biological macromolecules, potentially affecting signaling pathways and cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
N-(2-methylcyclohexyl)-2,3,4,5,6-pentafluorobenzamide: This compound shares the 2-methylcyclohexyl group but differs in the core structure, featuring a pentafluorobenzamide instead of the benzoxazole-triazine combination.
Urea, N-(2-methylcyclohexyl)-N’-(4-phenyl-1,2,5-oxadiazol-3-yl): Another compound with a 2-methylcyclohexyl group, but with a urea and oxadiazole structure.
Uniqueness
N-[5-(2-methylcyclohexyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]-1,3-benzoxazol-2-amine is unique due to its combination of a benzoxazole ring with a triazine moiety, which is not commonly found in other compounds. This unique structure imparts specific chemical properties and reactivity, making it valuable for various applications in research and industry.
Propiedades
Fórmula molecular |
C17H23N5O |
|---|---|
Peso molecular |
313.4 g/mol |
Nombre IUPAC |
N-[3-(2-methylcyclohexyl)-2,4-dihydro-1H-1,3,5-triazin-6-yl]-1,3-benzoxazol-2-amine |
InChI |
InChI=1S/C17H23N5O/c1-12-6-2-4-8-14(12)22-10-18-16(19-11-22)21-17-20-13-7-3-5-9-15(13)23-17/h3,5,7,9,12,14H,2,4,6,8,10-11H2,1H3,(H2,18,19,20,21) |
Clave InChI |
RJQPFGCISMWEKW-UHFFFAOYSA-N |
SMILES canónico |
CC1CCCCC1N2CNC(=NC2)NC3=NC4=CC=CC=C4O3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[(8-Ethoxy-4-methylquinazolin-2-yl)amino]quinazolin-4-ol](/img/structure/B11029785.png)
![N-Phenyl-6-(pyrimidin-2-ylsulfanylmethyl)-[1,3,5]triazine-2,4-diamine](/img/structure/B11029786.png)
![Ethyl 4-[({[(4-hydroxy-6-methylthieno[2,3-d]pyrimidin-2-yl)methyl]sulfanyl}acetyl)amino]benzoate](/img/structure/B11029787.png)
![2-methyl-N-(4-methylphenyl)-4-[4-(propan-2-yl)phenyl]-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide](/img/structure/B11029789.png)
![2-amino-4-(1H-indol-3-yl)-6,8,8,9-tetramethyl-6,7,8,9-tetrahydro-4H-pyrano[3,2-g]quinoline-3-carbonitrile](/img/structure/B11029795.png)
![4,4,6-trimethyl-3'-phenyl-4H,4'H-spiro[pyrrolo[3,2,1-ij]quinoline-1,2'-[1,3]thiazolidine]-2,4'-dione](/img/structure/B11029799.png)
![9-ethoxy-5,5,7-trimethyl-3-(4-methylphenyl)-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinazolin-1-one](/img/structure/B11029801.png)
![1-hydroxy-8-methoxy-4,4,6-trimethyl-1-(2-oxocyclohexyl)-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one](/img/structure/B11029802.png)
![6-(4-chlorophenyl)-8-iodo-4,4,6-trimethyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione](/img/structure/B11029810.png)

![(5-methoxy-1-methyl-1H-indol-3-yl)[3-(trifluoromethyl)-5,6-dihydro[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl]methanone](/img/structure/B11029836.png)


